Dexamethasone dipropionate

Descripción

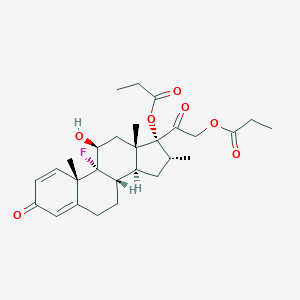

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-PKWREOPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022902 | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55541-30-5 | |

| Record name | Dexamethasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55541-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone dipropionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Dexamethasone Dipropionate

Glucocorticoid Receptor Interactions and Ligand Dynamics

The cellular activity of dexamethasone (B1670325) is initiated by its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Specificity and Binding Characteristics of Dexamethasone Dipropionate to Glucocorticoid Receptor (GR)

This compound, as a prodrug, has a different binding profile than its active metabolite, dexamethasone. Esterified glucocorticoids, such as diesters, generally exhibit lower binding affinity for the glucocorticoid receptor compared to their parent alcohol form. nih.gov For instance, dexamethasone palmitate, another ester of dexamethasone, shows a significantly lower affinity for the GR than dexamethasone itself. medchemexpress.com The therapeutic action is dependent on the conversion to dexamethasone, which binds with high affinity and specificity to the GR. nih.govnih.gov Dexamethasone's high affinity allows it to effectively compete with endogenous glucocorticoids like cortisol for receptor binding. nih.gov

Relative Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 100) |

|---|---|

| Dexamethasone | 100 |

| Beclomethasone (B1667900) Dipropionate (BDP) | 53 |

| Beclomethasone Monopropionate (BMP) (Active Metabolite of BDP) | 1345 |

| Budesonide (B1683875) | 935 |

| Fluticasone (B1203827) Propionate (FP) | 1800 |

This table compares the relative binding affinity of various corticosteroids to the glucocorticoid receptor, with dexamethasone set as the benchmark at 100. nih.gov

Intracellular Trafficking and Nuclear Translocation of GR-Dexamethasone Dipropionate Complexes

Once dexamethasone (metabolized from this compound) binds to the GR in the cytoplasm, the receptor undergoes a conformational change. This transformation releases the GR from a complex of heat shock proteins (HSPs), exposing a nuclear localization signal. nih.gov The activated GR-ligand complex then rapidly translocates from the cytoplasm into the nucleus. nih.govatsjournals.org This process is a critical step, as it allows the complex to access the cell's genetic material. nih.gov Studies using green fluorescent protein (GFP)-tagged GR have visualized this complete nuclear translocation occurring within 30 minutes of ligand exposure. nih.gov This trafficking is the initial event in the cascade of genomic regulation by the activated receptor. nih.gov

Mechanisms of GR Downregulation by this compound

Prolonged exposure to glucocorticoids like dexamethasone leads to a homologous downregulation of the GR, a feedback mechanism that can modulate cellular sensitivity to the steroid. This downregulation occurs through complex processes at both the transcriptional and posttranslational levels. oup.comnih.gov

Transcriptional Regulation: Dexamethasone has been shown to decrease the steady-state levels of GR mRNA. nih.govelsevierpure.comresearchgate.net This is achieved by reducing the rate of GR gene transcription, as demonstrated by nuclear run-on assays which showed a decrease to about 50% of the control rate. nih.govelsevierpure.com The half-life of the GR mRNA itself, however, is not affected by dexamethasone treatment. oup.comnih.gov

Posttranslational Regulation: Dexamethasone also influences the stability of the GR protein. It accelerates the turnover rate of the GR protein, effectively shortening its half-life. In one study, the half-life of the GR protein decreased from approximately 25 hours in the absence of the hormone to about 11 hours in its presence. oup.comnih.gov

Effects of Dexamethasone on Glucocorticoid Receptor (GR) Regulation

| Parameter | Effect of Dexamethasone | Mechanism |

|---|---|---|

| GR mRNA Levels | Decrease | Reduced rate of gene transcription nih.govelsevierpure.com |

| GR Protein Levels | Decrease | Decreased protein half-life (accelerated turnover) oup.comnih.gov |

This table summarizes the dual mechanisms by which dexamethasone downregulates glucocorticoid receptor expression.

Genomic Mechanisms of this compound Action

Inside the nucleus, the GR-dexamethasone complex modulates the expression of target genes through several genomic mechanisms. These actions are responsible for the wide range of physiological and therapeutic effects of the corticosteroid.

Glucocorticoid Response Element (GRE)-Mediated Gene Transcription Modulation

The primary mechanism of GR action involves its direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the regulatory regions of target genes. nih.govplos.org Upon binding to a GRE, the GR-dexamethasone complex typically acts as a transcriptional activator, a process known as transactivation. frontiersin.org This leads to the increased expression of specific genes. For example, a six-hour treatment with dexamethasone can result in a significant increase in GR occupancy at the promoter of target genes like GILZ (glucocorticoid-induced zipper). nih.gov Conversely, the GR can also bind to negative GREs (nGREs) to repress gene transcription. frontiersin.org The specific set of genes regulated by GR is highly dependent on the cell type, highlighting the context-specific nature of glucocorticoid action. plos.org

Transrepression of Pro-inflammatory Transcription Factors

A crucial aspect of the anti-inflammatory effect of dexamethasone is its ability to repress the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govpnas.orgnih.gov This mechanism, known as transrepression, does not necessarily require the GR to bind directly to DNA. nih.gov Instead, the activated GR can physically interact with these transcription factors. unc.edu This protein-protein interaction prevents NF-κB and AP-1 from binding to their respective DNA response elements and driving the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govunc.edu Dexamethasone treatment can inhibit NF-κB p65-mediated gene expression and block the DNA-binding ability of NF-κB subunits. unc.edu This transrepression mechanism is considered central to the anti-inflammatory and immunosuppressive effects of glucocorticoids. pnas.orgoup.com

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

Dexamethasone is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov The NF-κB family of transcription factors, which typically includes the p50 and p65 subunits, plays a pivotal role in the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. oup.com

The inhibitory mechanisms of dexamethasone on NF-κB are multifaceted:

Induction of IκBα Synthesis: Dexamethasone can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. nih.govresearchgate.net

Direct Protein-Protein Interaction: The activated glucocorticoid receptor can directly interact with the p65 subunit of NF-κB. This interaction interferes with the ability of NF-κB to bind to DNA and recruit the necessary coactivators for gene transcription. oup.com

Competition for Coactivators: Both the glucocorticoid receptor and NF-κB require common transcriptional coactivators, such as CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1). Dexamethasone-activated GR can compete with NF-κB for these limited coactivators, thereby repressing NF-κB-mediated gene expression. researchgate.net

However, some studies have shown that in certain cell types and conditions, dexamethasone's effect on NF-κB can be complex. For instance, in TNF-α stimulated rotator cuff tenocytes, dexamethasone was found to promote the nuclear localization of NF-κB subunits (p65, p50, and p52), suggesting it may not always inhibit the inflammatory response in every context. nih.govbiologists.com

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Induction of Inhibitory Protein | Increases the synthesis of IκBα, which traps NF-κB in the cytoplasm. | IκBα, Glucocorticoid Receptor (GR) |

| Direct Interaction | The activated GR physically binds to the p65 subunit of NF-κB, preventing its transcriptional activity. | GR, p65 (RelA) |

| Coactivator Competition | GR competes with NF-κB for essential transcriptional coactivators. | CBP, SRC-1 |

Activator Protein-1 (AP-1) Signaling Pathway Modulation

Dexamethasone also modulates the Activator Protein-1 (AP-1) signaling pathway, another crucial transcription factor involved in inflammation and immune responses. AP-1 is typically a dimer composed of proteins from the Jun and Fos families. The interaction between the activated glucocorticoid receptor and AP-1 is a key mechanism for the anti-inflammatory effects of glucocorticoids. This transrepression mechanism involves the GR interfering with the transcriptional activity of AP-1, leading to the downregulation of AP-1-regulated pro-inflammatory genes.

Nuclear Factor of Activated T-cells (NF-AT) Regulation

The Nuclear Factor of Activated T-cells (NF-AT) is a family of transcription factors that play a significant role in the immune response, particularly in the activation of T-cells. The activation of NF-AT is dependent on the calcium-calmodulin-dependent phosphatase, calcineurin. researchgate.nettdl.org Research has indicated that dexamethasone can influence the NF-AT pathway. One study demonstrated that the dexamethasone-induced increase in β3 integrin expression is a secondary glucocorticoid response that is mediated through the calcineurin/NFAT pathway. nih.govnih.gov This suggests an interaction between the glucocorticoid signaling cascade and the calcineurin/NF-AT pathway, providing a potential mechanism for dexamethasone's regulatory effects on immune cells.

Induction of Anti-inflammatory Gene Expression

Beyond repressing pro-inflammatory factors, dexamethasone actively promotes the transcription of genes with anti-inflammatory properties. drugbank.com This transactivation mechanism is a key component of its therapeutic effect.

Dual Specificity Protein Phosphatase 1 (DUSP-1) Promotion

A significant target of dexamethasone-induced gene expression is Dual Specificity Protein Phosphatase 1 (DUSP-1), also known as Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). DUSP-1 is a phosphatase that can dephosphorylate and inactivate members of the MAPK family, including p38 MAPK, JNK, and ERK. These MAPKs are key components of signaling pathways that lead to the production of inflammatory mediators.

By inducing the expression of DUSP-1, dexamethasone effectively dampens these pro-inflammatory signaling cascades. nih.gov Studies have shown that dexamethasone induces the expression of DUSP-1, which correlates with a reduction in the phosphorylation of p38 MAPK. nih.gov This upregulation of DUSP-1 is a critical mechanism by which dexamethasone exerts its anti-inflammatory effects.

| Action | Target | Outcome |

|---|---|---|

| Induces Gene Expression | DUSP-1 (MKP-1) | Increased DUSP-1 protein levels |

| DUSP-1 Activity | p38 MAPK, JNK, ERK | Dephosphorylation and inactivation of MAPKs |

| Overall Effect | Inflammatory Signaling Pathways | Suppression of pro-inflammatory mediator production |

Intracellular Signaling Pathway Modulation

Dexamethasone modulates the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of cellular processes like inflammation, proliferation, and apoptosis. researchgate.net The MAPK family includes three major subfamilies: Extracellular Signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. researchgate.net Dexamethasone can inhibit the function of all three pathways, often through the induction of MAPK Phosphatase-1 (MKP-1/DUSP1), a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs. researchgate.netnih.gov This induction of DUSP1 is a key mechanism for the anti-inflammatory effects of glucocorticoids. researchgate.net

Dexamethasone has been shown to inhibit the ERK1/2 pathway, which is involved in cell proliferation and survival. nih.gov A primary mechanism for this inhibition is the upregulation of MKP-1 expression and the attenuation of its proteasomal degradation. frontiersin.org By increasing the levels and stability of MKP-1, dexamethasone leads to the dephosphorylation and inactivation of ERK1/2. frontiersin.orgnih.gov This effect can be time-dependent; in some cells, ERK1/2 phosphorylation is inhibited only after prolonged treatment (e.g., 16-24 hours), which correlates with the time required for MKP-1 accumulation. frontiersin.orgnih.gov In other contexts, such as in human colon cancer cells, dexamethasone inhibits transforming growth factor-beta 1 (TGF-β1)-induced cell migration by regulating the ERK pathway. researchgate.netarvojournals.org The inhibition of ERK signaling by glucocorticoids is also implicated in the suppression of osteoblast precursor proliferation. nih.gov

The interaction of dexamethasone with the JNK pathway is complex and appears to be cell-type and context-dependent. In some models, such as pancreatic cancer stem cells, dexamethasone inhibits the JNK pathway by inducing MKP-1/DUSP1, which leads to reduced phosphorylation of JNK and its downstream target c-Jun. nih.gov This inhibition promotes the differentiation of cancer stem cells. nih.gov In contrast, other studies have shown that dexamethasone can stimulate JNK phosphorylation and activation. arvojournals.org For instance, in eosinophils, dexamethasone-induced apoptosis is dependent on JNK activation. arvojournals.org Similarly, in non-small cell lung cancer (NSCLC) cells, dexamethasone treatment leads to increased JNK phosphorylation. frontiersin.org This activation of JNK can, in turn, physically interact with the glucocorticoid receptor, protecting it from ubiquitination and degradation, thereby increasing GR protein levels. frontiersin.org This suggests a feedback loop where JNK activation modulates glucocorticoid sensitivity. In certain lymphoid cells, high constitutive JNK activity is associated with glucocorticoid resistance, and inhibition of JNK can restore sensitivity to dexamethasone-induced apoptosis. youtube.com

Dexamethasone consistently demonstrates an inhibitory effect on the p38 MAPK pathway, a key mediator of inflammatory responses. researchgate.netnih.gov The primary mechanism involves the induction of MKP-1, which dephosphorylates and inactivates p38. nih.gov This effect is dose-dependent and can be blocked by glucocorticoid receptor antagonists. nih.gov The inhibition of p38 function by dexamethasone is selective, as it does not necessarily affect the upstream activator of p38 in some experimental setups. nih.gov The regulation of the p38 pathway is crucial for the anti-inflammatory actions of glucocorticoids, such as the destabilization of cyclooxygenase-2 mRNA. nih.gov However, there is also evidence of crosstalk where p38 can phosphorylate the glucocorticoid receptor, potentially modulating its activity. researchgate.net In lymphoid cells, p38 has been shown to phosphorylate the GR at Serine 211, and p38 activation appears to be correlated with glucocorticoid-driven apoptosis. researchgate.net

Table 1: Summary of Dexamethasone's Effects on MAPK Signaling Pathways

| Pathway | Primary Effect of Dexamethasone | Key Molecular Mechanisms | Cellular Outcome | References |

|---|---|---|---|---|

| ERK1/2 | Inhibition | Induction and stabilization of MAPK Phosphatase-1 (MKP-1). | Decreased cell proliferation; Inhibition of cell migration. | frontiersin.org, nih.gov, nih.gov, researchgate.net, arvojournals.org |

| JNK | Modulation (Inhibition or Activation) | Induction of MKP-1 leading to dephosphorylation (inhibition); Stimulation of JNK phosphorylation (activation). | Promotion of cancer cell differentiation (inhibition); Induction of apoptosis; Regulation of GR stability (activation). | arvojournals.org, nih.gov, frontiersin.org, youtube.com |

| p38 MAPK | Inhibition | Induction of MKP-1 leading to dephosphorylation. | Anti-inflammatory effects; Modulation of apoptosis. | nih.gov, nih.gov, researchgate.net |

Dexamethasone interacts with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival, growth, and proliferation. Glucocorticoid receptor activation has a strong interaction with this pathway, though the effects can vary between cell types. nih.gov In several contexts, dexamethasone has been shown to inhibit the PI3K/Akt pathway. For example, in basophilic leukemia cells, dexamethasone inhibits antigen-induced activation of PI3K. nih.gov In human colon cancer cells, dexamethasone was found to inhibit TGF-β1-induced cell migration by suppressing Akt phosphorylation. researchgate.netarvojournals.org

The inhibition of the PI3K/Akt survival pathway can potentiate the pro-apoptotic effects of dexamethasone. In a human follicular lymphoma cell line, specific inhibition of PI3K or Akt markedly enhanced dexamethasone-induced apoptosis. nih.gov This enhancement was observed at the mitochondrial level and was associated with an accelerated timeline of apoptotic events. nih.gov While inhibition of the PI3K/Akt pathway alone did not induce apoptosis, it synergized with dexamethasone to promote cell death. nih.gov In neutrophil-like cells, dexamethasone was shown to suppress the production of the cytokine Oncostatin M by impairing PI3K/Akt/NF-κB signaling cascades. youtube.com

Table 2: Research Findings on Dexamethasone and PI3K/Akt Pathway Interactions

| Cell Type/Model | Research Finding | Consequence of Interaction | Reference |

|---|---|---|---|

| Human Colon Cancer Cells | Dexamethasone inhibits TGF-β1-induced Akt phosphorylation. | Inhibition of cancer cell migration. | researchgate.net, arvojournals.org |

| Human Follicular Lymphoma Cells | Inhibition of the PI3K/Akt pathway enhances dexamethasone-induced apoptosis. | Increased sensitivity to glucocorticoid-induced cell death. | nih.gov |

| Basophilic Leukemia Cells | Dexamethasone inhibits antigen-induced PI3K activation. | Attenuation of inflammatory signaling. | nih.gov |

| Neutrophil-like dHL-60 Cells | Dexamethasone impairs PI3K/Akt/NF-κB signaling. | Suppression of Oncostatin M production. | youtube.com |

FoxO Signaling Pathway Involvement

Dexamethasone modulates the Forkhead box protein O (FoxO) signaling pathway, a critical regulator of cellular processes such as apoptosis, cell cycle arrest, and metabolism. This interaction is primarily mediated through the glucocorticoid receptor (GR). In breast cancer cells, dexamethasone has been shown to induce the expression of tristetraprolin (TTP), a tumor suppressor, in a manner dependent on both the GR and FOXO1. mdpi.com Further investigation revealed that dexamethasone enhances the binding of FOXO1 to the TTP promoter, suggesting a direct regulatory mechanism. mdpi.com

The influence of dexamethasone on FoxO transcription factors is context-dependent. In skeletal muscle cells, dexamethasone treatment leads to decreased phosphorylation of Akt, a kinase that normally inhibits FoxO activity. This results in an increase in unphosphorylated, active FOXO1, which contributes to the upregulation of muscle ubiquitin ligases and subsequent protein catabolism. nih.gov This entire cascade is dependent on the presence and activation of the glucocorticoid receptor. nih.gov In contrast, within B acute lymphoblastic leukaemia (B-ALL) cells, dexamethasone can induce the activation of FOXO3a, leading to a halt in proliferation in sensitive cell lines. researchgate.net The activity of FOXO3 is also regulated by the serum- and glucocorticoid-inducible kinase 1 (SGK-1), an early response gene to glucocorticoids, which can phosphorylate and inhibit FOXO3. nih.gov Research has identified FOXO3 as a direct target of the glucocorticoid receptor, indicating a complex autoregulatory loop where glucocorticoids can both induce and inhibit FOXO3 activity depending on the cellular context and metabolic state. nih.gov

Endoplasmic Reticulum Stress Modulation

Dexamethasone exhibits a dual role in the modulation of endoplasmic reticulum (ER) stress, capable of both protective and inductive effects depending on the cell type and dosage. In intestinal secretory cells, dexamethasone can suppress ER stress and the associated unfolded protein response (UPR). nih.gov It achieves this by promoting the correct folding of proteins and enhancing ER-associated degradation (ERAD) of misfolded proteins. nih.gov Specifically, dexamethasone upregulates the expression of EDEM1, a key component of the ERAD pathway, thereby alleviating stress and protecting cells from ER stress-induced apoptosis. nih.gov

Conversely, high concentrations of dexamethasone have been demonstrated to induce ER stress-mediated apoptosis in other cell types, such as osteoblasts. nih.gov This pro-apoptotic effect is mediated by the promotion of calcium ion influx, which leads to the upregulation of C/EBP homologous protein (CHOP), a key transcription factor in the ER stress-mediated apoptotic pathway. nih.gov The induction of CHOP is dependent on the activation of multiple UPR sensors, including ATF6 and phosphorylated PERK and IRE1. nih.gov

Caspase-Dependent Apoptosis Signaling Pathway Attenuation

The effect of dexamethasone on caspase-dependent apoptosis is highly specific to the cell type and its maturation stage, encompassing both the induction and attenuation of apoptotic pathways. While glucocorticoids are widely known to induce apoptosis in various immune cells and chondrocytes through caspase activation, they can also exert anti-apoptotic effects. nih.govnih.gov

A notable instance of attenuation is observed in osteoblasts. In precursor human fetal osteoblastic cells, dexamethasone was found to enhance Fas-induced processing of pro-caspase-8 and pro-caspase-3, thereby promoting apoptosis. researchgate.net However, in mature osteoblastic cells, dexamethasone exerted a protective effect by inhibiting the activation of these same caspases. researchgate.net This demonstrates a differential, maturation-dependent regulation of the caspase cascade by dexamethasone in the same cell lineage. In eosinophils, dexamethasone-induced apoptosis is regulated by caspases, yet it does not proceed through the common effector caspase-3 or initiator caspase-8, suggesting the involvement of alternative caspase pathways. nih.gov A broad-spectrum caspase inhibitor, Z-VAD.FMK, can effectively block dexamethasone-induced apoptosis in these cells. nih.gov

Cellular Processes Regulated by this compound

Modulation of Cell Proliferation and Differentiation

Corticosteroids, including this compound's close analog betamethasone (B1666872) dipropionate, exert significant anti-proliferative and pro-apoptotic effects on keratinocytes. In studies using the immortalized human keratinocyte cell line HaCaT, topical corticosteroids reduce cell growth in a dose-dependent manner. nih.gov At a concentration of 10-4M, betamethasone dipropionate was identified as the most potent anti-proliferative compound among several tested corticosteroids. nih.gov The mechanism involves the induction of apoptosis over necrosis and an arrest of the cell cycle, primarily in the G2-phase. nih.gov Further investigation into the pro-apoptotic mechanism revealed the involvement of Cleaved Caspase-3 Asp175. nih.gov

Interestingly, the effect of dexamethasone on keratinocyte proliferation can also be indirect. Dexamethasone has been shown to stimulate dermal mast cells to produce keratinocyte growth factor (KGF), which in turn promotes the proliferation of keratinocytes. researchgate.net This highlights a complex regulatory role where dexamethasone can directly inhibit keratinocyte growth while indirectly stimulating it through interactions with other cell types in the skin.

Below is a comparison of the anti-proliferative effects of various topical corticosteroids on HaCaT keratinocytes.

| Corticosteroid (at 10-4M) | Relative Anti-proliferative Effect | Primary Mode of Cell Death | Main Cell Cycle Arrest Phase |

|---|---|---|---|

| Betamethasone dipropionate | Most Potent | Apoptosis > Necrosis | G2 |

| Desonide | Potent | Necrosis > Apoptosis | G2 |

| Betamethasone-valerate | Potent | Apoptosis > Necrosis | G2 |

| Hydrocortisone-base | Potent | Necrosis > Apoptosis | G2 |

| Clobetasol-propionate | Potent | Necrosis > Apoptosis | S |

| Hydrocortisone-butyrate | Least Potent | Necrosis > Apoptosis | G2 |

Data synthesized from a comparative study on HaCaT cells. nih.gov

Dexamethasone directly suppresses the proliferation of vascular smooth muscle cells (SMCs). This inhibitory effect is concentration-dependent and is associated with a block in cell cycle progression during the late G1 phase. nih.gov The molecular mechanism for this cell cycle arrest includes the significant inhibition of thymidine (B127349) kinase (TK) expression, a key enzyme for DNA synthesis, while the expression of early cell cycle genes like c-fos and c-myc remains unaffected. nih.gov

In high-glucose environments, which can promote SMC proliferation, dexamethasone effectively reduces SMC viability, proliferation, and migration in a dose-dependent manner. nih.gov This action may be linked to the modulation of Focal Adhesion Kinase (FAK), as dexamethasone treatment has been found to significantly decrease both FAK gene expression and the levels of phosphorylated FAK protein in VSMCs. nih.gov These findings underscore the role of dexamethasone in maintaining vascular homeostasis by controlling the proliferative phenotype of SMCs.

Lung Cancer Cell Growth Inhibition

Dexamethasone has been shown to exert a significant inhibitory effect on the proliferation of non-small cell lung cancer (NSCLC) cells. atsjournals.org Studies on A549 and Calu-1 lung cancer cell lines demonstrated that dexamethasone treatment leads to a marked reduction in cell numbers over time. For instance, in A549 cells, a 75% reduction in cell number was observed by day 5 of treatment. atsjournals.org A similar, though more delayed, growth suppression was noted in Calu-1 cells after 6 days. atsjournals.org This inhibition of cell proliferation is not due to cell death, as cell viability remained above 98% in all samples. atsjournals.org

The mechanism underlying this growth inhibition involves the induction of cell cycle arrest. Dexamethasone treatment causes an accumulation of lung cancer cells in the G1 phase of the cell cycle, preventing their transition into the S phase. atsjournals.orggeneticsmr.org This G1 arrest is associated with sustained hyperphosphorylation of the retinoblastoma protein (pRb) and an increased expression of cyclin-dependent kinase (CDK) inhibitors like p21Cip1 and p27Kip1. nih.gov

Furthermore, dexamethasone has been found to inhibit the extracellular signal-related kinase (ERK) pathway, which is crucial for cell proliferation. atsjournals.org The inhibitory action is targeted at the level of MEK and ERK, key components of this signaling cascade. atsjournals.org In animal models, dexamethasone effectively inhibits the growth of Lewis lung carcinoma, with tumor inhibition rates recorded at 48.36%. geneticsmr.org This anti-tumor effect is also linked to the inhibition of angiogenesis, the formation of new blood vessels. geneticsmr.orgnih.gov Dexamethasone achieves this by downregulating the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), both critical for angiogenesis. geneticsmr.orgnih.gov

Table 1: Effect of Dexamethasone on Lung Cancer Cell Proliferation and Angiogenesis Markers

| Cell Line/Model | Effect of Dexamethasone | Key Findings | Reference |

|---|---|---|---|

| A549 & Calu-1 | Inhibition of cell proliferation | 75% reduction in A549 cell number by day 5; G1 cell cycle arrest. | atsjournals.org |

| Lewis Lung Carcinoma | Inhibition of tumor growth | 48.36% tumor inhibition rate. | geneticsmr.org |

| Lewis Lung Carcinoma | Inhibition of angiogenesis | Decreased expression of HIF-1α and VEGF. | geneticsmr.orgnih.gov |

| A549 | Induction of senescence | Decreased migration, invasion, and colony formation; G0/G1 arrest. | nih.gov |

Cardiomyocyte Remodeling (Hypertrophy, Number)

Dexamethasone has a notable impact on cardiomyocyte remodeling, influencing both their size (hypertrophy) and number. In newborn rats, dexamethasone treatment has been shown to inhibit cardiomyocyte proliferation, stimulate premature binucleation, and ultimately reduce the total number of cardiomyocytes in the heart. nih.gov This effect is mediated through the glucocorticoid receptor, as the receptor antagonist RU486 can block these changes. nih.gov The treatment leads to a significant decrease in Ki67 positive (proliferating) cardiomyocytes and a roughly 50% increase in binucleated cardiomyocytes, indicating a shift from proliferation to terminal differentiation. nih.gov

Prolonged administration of dexamethasone can lead to cardiac hypertrophy. researchgate.net Studies in rats have demonstrated that daily dexamethasone administration results in a significant increase in the heart weight to body weight (HW/BW) ratio. researchgate.netnih.gov This hypertrophic effect is accompanied by an upregulation in the expression of cardiac hypertrophic markers. researchgate.net For example, 28 days of dexamethasone treatment caused a twofold increase in the expression of galectin-3 in the left ventricle, a protein associated with cardiac remodeling and hypertrophy. nih.gov

In cultured neonatal rat ventricular cardiomyocytes, dexamethasone treatment also leads to an increase in the mRNA levels of atrial and brain natriuretic peptides, which are markers of cardiac stress and hypertrophy. nih.gov These findings suggest that glucocorticoid exposure can accelerate cardiomyocyte maturation and induce a hypertrophic response. nih.govresearchgate.net

Table 2: Impact of Dexamethasone on Cardiomyocyte Parameters

| Model System | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Newborn Rats | Cardiomyocyte Proliferation | Inhibition | nih.gov |

| Newborn Rats | Cardiomyocyte Binucleation | Stimulation (premature) | nih.gov |

| Newborn Rats | Total Cardiomyocyte Number | Reduction | nih.gov |

| Adult Rats | Heart Weight to Body Weight Ratio | Significant Increase | researchgate.netnih.gov |

| Adult Rats | Galectin-3 Expression | 2-fold Increase in Left Ventricle | nih.gov |

| Neonatal Rat Cardiomyocytes | Hypertrophic Marker Expression | Upregulation | researchgate.netnih.gov |

Alteration of Cellular Morphology and Intercellular Connections

The expression and localization of key proteins involved in intercellular junctions are also affected. Dexamethasone treatment increases the protein levels of the tight junction-associated protein Zonula Occludens-1 (ZO-1) and the gap junction protein Connexin 43 (Cx43) in TM cells. nih.govnih.gov While ZO-1 localization at the plasma membrane did not markedly change, treatment led to an increase in cytoplasmic Cx43. nih.govnih.gov This suggests a potential issue with the assembly of Cx43-positive gap junctions at the cell membrane. nih.gov

In lung cancer cells (A549), dexamethasone has been shown to decrease cell adhesion by reducing the formation of cortical actin. nih.gov This effect on the actin cytoskeleton is partially mediated through the glucocorticoid receptor. nih.gov These findings indicate that dexamethasone can modulate cell-cell and cell-matrix interactions by reorganizing the cytoskeleton and altering the expression and localization of junctional proteins.

Impact on Receptor and Ion Channel Remodeling

Dexamethasone has been shown to regulate the expression and activity of various ion channels, which can have long-term effects on cellular electrical activity. In clonal pituitary cells, dexamethasone rapidly increases the steady-state concentration of mRNA for the Kv1.1 potassium channel in a dose-dependent manner. nih.gov This increase in gene expression is accompanied by a functional increase in the whole-cell voltage-gated potassium current. nih.gov

In the context of severe COVID-19, dexamethasone treatment has been observed to reduce the abundance of Kv1.3 potassium channels in T cells and CD56dimNK cells. frontiersin.org Functionally, this leads to reduced Kv1.3 channel activity and a subsequent decrease in Ca2+ influx and inflammatory cytokine production. frontiersin.org

In cardiomyocytes, dexamethasone can induce remodeling of calcium signaling pathways. nih.gov Microarray analysis of dexamethasone-treated rat hearts revealed altered expression of several genes that encode for calcium cycling and ion channel proteins. nih.gov Specifically, the expression of L-type calcium channels and calsequestrin was increased, while the expression of sarcoendoplasmic reticulum calcium transport ATPase 2a (SERCA2a) was reduced. nih.gov These alterations in ion channel and calcium-handling protein expression can lead to impaired calcium kinetics, which may contribute to cardiac malfunction. nih.gov

Immunomodulatory and Anti Inflammatory Mechanisms of Dexamethasone Dipropionate

Suppression of Inflammatory Mediators and Cytokines

Dexamethasone (B1670325) dipropionate's anti-inflammatory properties are largely due to its ability to inhibit the production and release of a wide array of inflammatory molecules. This includes the suppression of pro-inflammatory cytokines and chemokines, as well as interference with the synthesis of lipid mediators like prostanoids and leukotrienes.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-4, IL-6, IL-12, IL-13, IL-18, TNF-α, IFN-γ)

A primary mechanism of dexamethasone is the inhibition of gene transcription for numerous pro-inflammatory cytokines. It effectively suppresses the production of key cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) wikipedia.org. This action blunts the capacity of the immune system to mount an inflammatory response wikipedia.org.

The compound's effects extend to cytokines that direct specific types of immune responses. Dexamethasone has been shown to inhibit the production of IL-12, a cytokine crucial for promoting Th1 cell-mediated immunity wikipedia.org. Research indicates that dexamethasone can selectively inhibit IL-12-induced signaling pathways in T lymphocytes wikipedia.org. The regulation of IL-12 production can also be indirect; in dendritic cells, dexamethasone induces the expression of Monocyte Chemoattractant Protein-1 (MCP-1), which in turn leads to the downregulation of IL-12 wikipedia.org.

The effects on Th2-associated cytokines are also significant. Studies have demonstrated that dexamethasone suppresses the gene expression and production of IL-13 in human mast cells nih.gov. Similarly, the secretion of IL-4 has been shown to be reduced by dexamethasone in activated T cells nih.gov. By inhibiting these cytokines, dexamethasone can modulate allergic and humoral immune responses. The inhibitory effect of dexamethasone on IL-1β production in monocytes occurs through posttranscriptional mechanisms, including a profound inhibition of the release of the processed protein from the cell nih.gov.

Table 1: Effects of Dexamethasone on Pro-inflammatory Cytokine Production

| Cytokine | Primary Function(s) | Effect of Dexamethasone |

|---|---|---|

| TNF-α | Systemic inflammation, apoptosis, cytokine cascade activation | Inhibition of production nih.gov |

| IFN-γ | Macrophage activation, Th1 response | Inhibition of secretion wikipedia.org |

| IL-1 | Fever, inflammation, T-cell activation | Inhibition of gene transcription and protein release wikipedia.orgnih.gov |

| IL-4 | Th2 differentiation, IgE production | Dose-dependent reduction of secretion nih.gov |

| IL-6 | Acute phase response, B-cell stimulation | Inhibition of production nih.gov |

| IL-12 | Th1 differentiation, IFN-γ production | Inhibition of production wikipedia.org |

| IL-13 | IgE production, mucus secretion, allergic inflammation | Suppression of gene expression and production nih.gov |

Regulation of Chemokine Expression (e.g., MCP-1, CXC, CC-type chemokines)

Dexamethasone dipropionate regulates the expression of chemokines, which are critical for recruiting immune cells to sites of inflammation. Glucocorticoids are known to down-regulate the expression of CC-type chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and RANTES in human monocytes and macrophages nih.gov.

However, the effect on MCP-1 can be cell-type specific. In human monocyte-derived dendritic cells, dexamethasone has been found to increase the synthesis of MCP-1 and MCP-2. This induction of MCP-1 subsequently contributes to the inhibition of IL-12 production, suggesting a complex regulatory role wikipedia.org. Dexamethasone also down-regulates the secretion of various CXC and CC-type chemokines in the colonic mucosa of patients with ulcerative colitis.

Inhibition of Prostanoid and Leukotriene Synthesis via Phospholipase A2 Pathway

A cornerstone of dexamethasone's anti-inflammatory action is its interference with the arachidonic acid cascade. It upregulates the expression of Annexin A1 (also known as lipocortin-1), a protein that directly inhibits the activity of cytosolic phospholipase A2 (PLA2) wikipedia.org.

Phospholipase A2 is the enzyme responsible for releasing arachidonic acid from membrane phospholipids. By inhibiting PLA2, dexamethasone effectively blocks the availability of arachidonic acid, which is the precursor for the synthesis of potent inflammatory mediators. This leads to a decreased production of pro-inflammatory eicosanoids, including prostanoids (such as prostaglandins, synthesized via the cyclooxygenase pathway) and leukotrienes (synthesized via the lipoxygenase pathway) wikipedia.org.

Reduced Release of Vasoactive Kinins

The role of dexamethasone in modulating vasoactive kinins, such as bradykinin, appears to be limited. Research designed to investigate whether anti-inflammatory steroids interfere with the kinin-forming system concluded that the therapeutic action of corticosteroids cannot be explained by the inhibition of kinin formation nih.gov. Studies have shown that dexamethasone does not inhibit the activity of the plasma enzymes responsible for generating kinins nih.gov. This indicates that the reduction of inflammation-associated edema by dexamethasone is likely mediated by mechanisms other than the direct inhibition of vasoactive kinin release.

Effects on Immune Cell Populations and Functions

This compound significantly impacts the behavior and function of various immune cells, particularly neutrophils, which are key players in the acute inflammatory response.

Suppression of Neutrophil Migration and Accumulation

Dexamethasone potently inhibits the recruitment and accumulation of neutrophils at inflammatory sites. This is achieved through several mechanisms. It reduces the expression of adhesion molecules on endothelial cells, which is a critical step for neutrophils to exit the bloodstream and enter tissues wikipedia.org.

Furthermore, dexamethasone suppresses the production of neutrophil-attracting chemokines. A key mechanism is the dose-dependent inhibition of Interleukin-8 (IL-8) release from neutrophils themselves, which effectively reduces neutrophil-induced neutrophil recruitment nih.gov. By disrupting both the chemotactic signals and the cellular adhesion processes, dexamethasone effectively limits the influx of neutrophils into inflamed tissues, thereby reducing tissue damage and inflammatory symptoms.

Table 2: Summary of Mechanisms for Suppression of Neutrophil Migration

| Mechanism | Description |

|---|---|

| Inhibition of Chemokine Release | Dexamethasone inhibits the release of potent neutrophil chemoattractants, such as IL-8, from various cells, including neutrophils themselves nih.gov. |

| Reduced Adhesion Molecule Expression | Suppresses the expression of adhesion molecules on the surface of endothelial cells, hindering the ability of neutrophils to adhere to the vessel wall and emigrate into tissue wikipedia.org. |

| Suppression of Pro-inflammatory Cytokines | By inhibiting cytokines like TNF-α and IL-1, dexamethasone reduces the overall inflammatory environment that promotes neutrophil activation and recruitment. |

Decrease in Lymphocyte Colony Proliferation

Dexamethasone has been shown to inhibit the proliferation of lymphocytes in a dose-dependent manner. In studies involving peripheral blood mononuclear cells (PBMCs) stimulated with concanavalin-A (Con-A), dexamethasone demonstrated a clear inhibitory effect on lymphocyte proliferation in both healthy individuals and patients with rheumatoid arthritis. nih.govresearchgate.net The concentration of dexamethasone required to cause 50% inhibition of cell proliferation (IC50) is a key metric in these studies. nih.govresearchgate.net

| Cell Type | Stimulant | Effect of Dexamethasone | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin-A (Con-A) | Dose-dependent inhibition of proliferation | nih.govresearchgate.net |

Prevention of Mast Cell Degranulation

Dexamethasone has demonstrated the ability to suppress mast cell degranulation, a key event in allergic and inflammatory responses. mdpi.comnih.gov This effect is particularly notable in the context of IgE-independent degranulation. mdpi.com Prolonged treatment with dexamethasone has been shown to effectively suppress secretagogue-induced degranulation of murine mast cells. mdpi.com One of the proposed mechanisms for this is the downregulation of Gαi1 and several Mas-related G protein-coupled receptor (Mrgpr) subtypes in mast cells. mdpi.com

Furthermore, dexamethasone can inhibit the signaling pathways that lead to degranulation. It has been shown to suppress the antigen-induced activation of phosphatidylinositol 3-kinase (PI3-kinase) and downstream signaling events in mast cells. nih.gov This inhibitory action is mediated through the glucocorticoid receptor and disrupts the engagement of the p85 subunit of PI3-kinase with the adaptor protein Grb2-associated binder 2, ultimately suppressing the calcium signal and degranulation. nih.gov However, some studies suggest that short-term glucocorticoid administration does not significantly inhibit mast cell degranulation in vivo. nih.gov

Modulation of Macrophage Activity (e.g., Alveolar Macrophage Activation)

The effect of dexamethasone on macrophage activity, particularly alveolar macrophages, is complex and depends on both the dose and the duration of exposure. nih.gov While generally considered to have suppressive and anti-inflammatory effects, under certain conditions, dexamethasone can enhance the secretion of inflammatory mediators. nih.govbiorxiv.org

Short-term incubation with high doses or long-term incubation with low doses of dexamethasone can lead to increased nitric oxide and IL-1β secretion from alveolar macrophages upon subsequent stimulation with lipopolysaccharide (LPS). nih.gov Conversely, long-term incubation with high-dose dexamethasone results in a decrease in IL-1β and nitric oxide secretion. nih.gov Dexamethasone also potently inhibits the expression of IFNβ by LPS-activated macrophages in a dose-dependent manner. frontiersin.org

Recent research has also highlighted the role of dexamethasone in regulating macrophage polarization. Dexamethasone-loaded liposomes have been shown to have a bidirectional regulatory effect on M1 and M2 macrophage phenotypes, which are involved in the progression of pulmonary fibrosis. nih.gov This suggests that dexamethasone can help to balance the immune microenvironment by modulating macrophage polarization. nih.gov

| Macrophage Type | Dexamethasone Exposure | Effect on Inflammatory Mediator Secretion (upon LPS stimulation) | Reference |

| Alveolar Macrophages | Short-term, high dose | Enhanced nitric oxide and IL-1β secretion | nih.gov |

| Alveolar Macrophages | Long-term, low dose | Enhanced nitric oxide and IL-1β secretion | nih.gov |

| Alveolar Macrophages | Long-term, high dose | Decreased IL-1β and nitric oxide secretion | nih.gov |

| LPS-activated Macrophages | N/A | Dose-dependent inhibition of IFNβ expression | frontiersin.org |

Regulation of T-Helper Cell Subsets (TH1, TH2, TH17, Treg) and Cytokine Production

Dexamethasone differentially modulates effector T cells (Teff) and regulatory T cells (Tregs), which play a crucial role in controlling immune reactivity. nih.gov It induces dose- and time-dependent apoptosis in Tregs, which can lead to a relative increase in Teff cells. nih.gov However, following T-cell receptor (TCR) activation, dexamethasone strongly inhibits the proliferation of Teff cells, while having a weaker inhibitory effect on Treg proliferation. nih.gov

The differentiation of naive CD4+ T helper cells into various subsets, including Th1, Th2, Th17, and Tregs, is largely determined by the surrounding cytokine environment. nih.gov These subsets are characterized by the expression of specific transcription factors and the production of distinct cytokines. frontiersin.org Dexamethasone influences this balance by inhibiting the production of key cytokines. For instance, it has been shown to inhibit the production of Th1-associated cytokines like TNF-alpha and IFN-gamma, particularly at higher doses. nih.govresearchgate.net It also significantly inhibits the production of IL-6 and IL-10. nih.govresearchgate.net The interplay between these T-cell subsets is critical; for example, an imbalance with a predominance of Th1 cells has been suggested to contribute to corticosteroid resistance in conditions like rheumatoid arthritis. nih.govresearchgate.net

| T-Cell Subset | Effect of Dexamethasone | Key Cytokines Affected | Reference |

| Effector T cells (Teff) | Strong inhibition of proliferation | TNF-alpha, IFN-gamma | nih.govresearchgate.netnih.gov |

| Regulatory T cells (Treg) | Induction of apoptosis, weaker inhibition of proliferation | IL-10 | nih.govresearchgate.netnih.gov |

Reduction of Eosinophils

Dexamethasone is known to reduce the number of eosinophils in both blood and tissue, making it effective in treating conditions associated with hypereosinophilia. nih.govresearchgate.net One of the primary mechanisms for this is the induction of apoptosis (programmed cell death) in eosinophils. nih.govresearchgate.net However, the pro-apoptotic effect of dexamethasone on eosinophils can vary, and it may not always be observed in eosinophils from hypereosinophilic patients. nih.govresearchgate.net

Anti-Edematous and Anti-Allergic Mechanisms

Reduction of Capillary Membrane Permeability

Dexamethasone exerts anti-edematous effects by reducing the permeability of capillary membranes. nih.govnih.govresearchgate.net A key mechanism behind this is the inhibition of the expression and action of vascular permeability factor (VPF), which is also known as vascular endothelial growth factor (VEGF). nih.govnih.govfrontiersin.orgplymouth.ac.uk VPF is a potent mediator of increased vascular permeability. nih.govnih.gov

In various experimental models, dexamethasone has been shown to suppress VPF/VEGF-induced permeability in a dose-dependent manner. nih.govnih.gov This effect is mediated through the glucocorticoid receptor. nih.govnih.gov By reducing both the expression of VPF/VEGF by cells and the response of the vasculature to these permeability factors, dexamethasone effectively decreases fluid leakage from capillaries into the surrounding tissues. nih.govnih.gov

| Mediator | Effect of Dexamethasone | Mechanism | Reference |

| Vascular Permeability Factor (VPF) / Vascular Endothelial Growth Factor (VEGF) | Inhibition of expression and action | Glucocorticoid receptor-dependent | nih.govnih.govfrontiersin.orgplymouth.ac.uk |

Inhibition of Histamine Release from Basophils

This compound, a synthetic glucocorticoid, exerts potent anti-inflammatory and immunomodulatory effects. A key aspect of its mechanism of action involves the inhibition of histamine release from basophils. As a prodrug, this compound is hydrolyzed by esterases in the body to its active form, dexamethasone, which is responsible for the subsequent cellular effects. The inhibitory action of dexamethasone on basophils is a critical component of its therapeutic efficacy in allergic and inflammatory conditions.

Glucocorticoids, including dexamethasone, have been demonstrated to inhibit the IgE-dependent release of histamine from human basophils. nih.gov This inhibition is a time-dependent process, typically observed after a 24-hour preincubation with the glucocorticoid. nih.gov The potency of various glucocorticosteroids in inhibiting histamine release in vitro closely mirrors their known in vivo anti-inflammatory activity.

A comparative study on the potency of different glucocorticosteroids in inhibiting IgE-dependent histamine release from human basophils revealed the following order:

| Glucocorticosteroid | Relative Potency in Inhibiting Histamine Release |

| Triamcinolone Acetonide | > |

| Dexamethasone | > |

| Betamethasone (B1666872) | > |

| Prednisolone | > |

| Hydrocortisone | » |

| Progesterone | ≈ 0 |

| Tetrahydrocortisone | ≈ 0 |

| (Data sourced from a study on the inhibition of basophil histamine release by anti-inflammatory steroids) nih.gov |

The mechanism by which dexamethasone inhibits histamine release is multifaceted and does not appear to involve an elevation of intracellular cyclic AMP (cAMP) levels, as the rate of histamine release is not altered. nih.gov Furthermore, dexamethasone does not significantly affect the number of total or occupied IgE Fc receptors on the basophil surface, indicating that its inhibitory effect is not due to the modulation of these receptors. nih.gov The current understanding is that the inhibition of IgE-dependent activation of basophils by glucocorticoids is mediated through a specific glucocorticoid receptor. nih.gov

Interestingly, the inhibitory effect of dexamethasone is specific to certain pathways of basophil activation. While it potently inhibits IgE-mediated histamine release, it does not suppress histamine release stimulated by other agents such as the formyl methionine-containing peptide f-met-leu-phe, the calcium ionophore A23187, or the tumor-promoting phorbol diester 12-O-tetradecanoylphorbol-13-acetate. nih.gov This selectivity suggests that the mechanism of action does not involve the inhibition of phospholipase A2 (PLA2), as these latter stimuli are dependent on PLA2 activity. nih.gov

It is important to note that the sensitivity of basophils to the inhibitory effects of dexamethasone can be influenced by prior in vivo exposure to corticosteroids. Basophils from individuals receiving long-term steroid therapy may exhibit a degree of resistance to the in vitro inhibitory effects of dexamethasone on histamine release. nih.gov

Pharmacokinetics and Pharmacodynamics of Dexamethasone Dipropionate in Research Contexts

Research on Absorption Mechanisms and Factors

The percutaneous absorption of dexamethasone (B1670325) dipropionate, a potent synthetic glucocorticoid, is a complex process governed by the intricate structure and physiological state of the skin. Research has elucidated several key factors that influence its journey from the skin surface to the systemic circulation, with the epidermal barrier and the presence of inflammation being paramount.

Percutaneous Absorption Influencers: Epidermal Barrier, Occlusion

The primary obstacle to the percutaneous absorption of topically applied substances is the stratum corneum, the outermost layer of the epidermis. This layer, composed of anucleated corneocytes embedded in a lipid matrix, acts as a formidable barrier to the penetration of most drugs. mdpi.comarmsacres.com Studies on dexamethasone have shown that its penetration is significantly influenced by the integrity of this barrier. nih.govnih.gov Research using advanced techniques like soft X-ray spectromicroscopy has provided detailed insights into the distribution of dexamethasone within the skin layers, revealing that the drug's concentration varies distinctly, with a notable drop near the basal membrane. nih.govaafp.org The lipophilic nature of dexamethasone allows it to be found predominantly in the lipid-rich regions between corneocytes. researchgate.net

Occlusion, the practice of covering the treated skin with a dressing, has been demonstrated to significantly enhance the percutaneous absorption of topical corticosteroids. droracle.aiijdvl.com By preventing the evaporation of water from the skin, occlusion increases the hydration of the stratum corneum, which in turn can increase the absorption of topical steroids by four to five times. primarycarenotebook.com Some studies suggest that occlusion can increase drug absorption by up to 10-fold. primarycarenotebook.com This enhanced penetration is attributed to the altered partitioning of the drug into the more hydrated stratum corneum. ijdvl.com Research on the phonophoresis of dexamethasone in the presence of an occlusive dressing showed a significant increase in serum concentrations of the drug compared to sham treatment, indicating that occlusion plays a critical role in facilitating systemic absorption. nih.govresearchgate.net

| Factor | Effect on Absorption | Mechanism | Supporting Evidence |

|---|---|---|---|

| Epidermal Barrier (Stratum Corneum) | Inhibits | Acts as a primary physical and chemical barrier, limiting drug penetration. mdpi.comarmsacres.com | X-ray spectromicroscopy shows a significant drop in dexamethasone concentration at the dermal-epidermal junction. nih.gov |

| Occlusion | Enhances | Increases stratum corneum hydration, altering the drug's partitioning coefficient and facilitating penetration. ijdvl.comprimarycarenotebook.com | Studies show a 4 to 10-fold increase in absorption with occlusive dressings. primarycarenotebook.com Phonophoresis with occlusion significantly increases serum dexamethasone levels. nih.govresearchgate.net |

Impact of Inflammation and Disease Processes on Absorption

The physiological state of the skin plays a crucial role in the absorption of topical corticosteroids. Inflammatory skin conditions such as psoriasis and atopic dermatitis are characterized by a compromised epidermal barrier, which leads to increased percutaneous absorption. nih.govnih.govresearchgate.net

In psoriatic skin, the impaired barrier function facilitates the penetration of topical corticosteroids, and the associated vasodilation can increase the likelihood of the drug reaching systemic circulation. nih.gov This increased absorption is a critical consideration, as long-term use of potent corticosteroids over large body surface areas can lead to systemic side effects. nih.govpsoriasis.org

Similarly, atopic dermatitis is associated with a dysfunctional skin barrier, which can lead to increased systemic absorption of topical corticosteroids. nih.govresearchgate.net While these medications are effective in managing the inflammatory symptoms, the potential for systemic exposure is a concern, particularly in pediatric patients who have a higher skin surface area to body weight ratio. nih.gov

Research on Distribution Patterns and Determinants

Following percutaneous absorption, dexamethasone dipropionate enters the systemic circulation and is distributed throughout the body. Its distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues, including crossing the formidable blood-brain barrier.

Plasma Protein Binding Characteristics and Implications

Once in the bloodstream, dexamethasone exhibits significant binding to plasma proteins, primarily albumin. drugbank.comnih.gov Studies on dexamethasone have shown a plasma protein binding of approximately 77%. nih.gov Other research indicates a binding percentage of around 69.2% in normal serum. nih.gov For comparison, other corticosteroids also show high protein binding; for instance, beclomethasone (B1667900) dipropionate is 87% bound to plasma proteins. atsjournals.org This high degree of protein binding is significant because only the unbound or "free" fraction of the drug is pharmacologically active and able to diffuse into tissues to exert its effects. ersnet.org

The extent of plasma protein binding can have several implications:

Duration of Action: High protein binding can create a circulating reservoir of the drug, potentially prolonging its duration of action.

Systemic Side Effects: By limiting the amount of free drug available to interact with receptors in various tissues, high protein binding can help to reduce the potential for systemic side effects. ersnet.org

Drug Interactions: Competition for binding sites on plasma proteins with other drugs can potentially alter the free fraction of this compound and its therapeutic and adverse effects.

| Compound | Plasma Protein Binding (%) | Primary Binding Protein |

|---|---|---|

| Dexamethasone | ~70-77% nih.gov | Albumin drugbank.comnih.gov |

| Beclomethasone Dipropionate | 87% atsjournals.org | Albumin ersnet.org |

| Mometasone Furoate | 98-99% atsjournals.orgersnet.org | Albumin ersnet.org |

| Fluticasone (B1203827) Propionate | 90% atsjournals.org | Albumin ersnet.org |

Tissue Distribution and Accumulation

Research into the tissue distribution of dexamethasone reveals its widespread dissemination throughout the body, with varying concentrations in different tissues. Studies in animal models have provided valuable insights into where the drug accumulates.

For instance, research on dexamethasone palmitate administered in a lipid emulsion showed significantly higher concentrations in the blood, spleen, and inflamed tissues compared to dexamethasone sodium phosphate (B84403), which had a higher concentration in the muscles. nih.govdoi.org This suggests that the formulation can significantly influence the tissue distribution pattern.

Studies on chronic hypercortisolism models in rats have shown that dexamethasone treatment can lead to adipose tissue redistribution, with an increase in mesenteric and perirenal adipose tissue mass. nih.gov Furthermore, research on controlled delivery systems has demonstrated that encapsulating dexamethasone in microspheres can enhance its long-term retention in adipose tissue, which is beneficial for promoting tissue repair and vascularization. nih.gov

In ocular tissues, following sub-tenon delivery, dexamethasone has been found in the sclera, cornea, retina/choroid, and iris, with higher levels in the posterior segment solid tissues. nih.gov

Blood-Brain Barrier Penetration Mechanisms and P-glycoprotein Role

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.govbourre.fr The penetration of dexamethasone into the brain is actively limited by the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the luminal membrane of brain capillary endothelial cells. nih.govoup.com

P-gp functions as an ATP-dependent drug efflux pump, actively transporting a wide range of xenobiotics, including dexamethasone, out of the brain and back into the bloodstream. nih.govoup.com Studies in P-gp-deficient mice have shown a significant increase in the brain uptake of dexamethasone compared to wild-type mice, confirming the crucial role of P-gp in restricting its central nervous system penetration. oup.com

Interestingly, dexamethasone itself has been shown to regulate the expression and activity of P-gp at the BBB. nih.gov Research has demonstrated that dexamethasone can increase the expression of P-gp and other multidrug resistance transporters in brain endothelial cells in a dose-dependent and reversible manner. nih.govresearchgate.net This upregulation of P-gp can, in turn, further limit the brain penetration of co-administered drugs that are also P-gp substrates. This interaction is of significant clinical importance, particularly in the context of treating brain tumors where dexamethasone is often used to reduce edema alongside chemotherapy. nih.gov

Metabolism and Biotransformation Research

The biotransformation of dexamethasone is a critical determinant of its clearance and therapeutic activity. The liver is the primary site of its metabolism nih.gov.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in the metabolism of dexamethasone. Research has firmly established that dexamethasone is both a substrate and a dose-dependent inducer of the CYP3A4 enzyme nih.gov. The dual role means that while CYP3A4 is responsible for breaking down dexamethasone, dexamethasone can also increase the expression and activity of this enzyme nih.govirispublishers.com.

The induction of CYP3A4 by dexamethasone is concentration-dependent. In vitro studies using primary cultures of human hepatocytes have demonstrated that as the concentration of dexamethasone increases, so does the activity of CYP3A4 nih.govirispublishers.com. This induction occurs through the activation of the pregnane X receptor (PXR) and glucocorticoid receptors, which in turn increases the transcription of the CYP3A4 gene nih.gov. The relationship between dexamethasone concentration and CYP3A4 induction has been quantified in research settings.

Induction of CYP3A4 Activity by Dexamethasone in Human Hepatocytes

| Dexamethasone Concentration (μM) | Average Fold-Increase in CYP3A4 Activity |

|---|---|

| 2 | 1.7 |

| 10 | 1.9 |

| 50 | 3.9 |

| 100 | 6.9 |

| 250 | 6.6 |

Data sourced from in vitro studies on human hepatocytes nih.govirispublishers.com.

This induction effect is considered marginally clinically significant, with studies suggesting dexamethasone can increase CYP3A4 gene expression by 25-30% irispublishers.com.

The metabolism of dexamethasone by hepatic enzymes results in the formation of several metabolites. In vitro studies using human liver microsomes have been instrumental in identifying these biotransformation products nih.govresearchgate.net. The primary metabolic pathways are 6-hydroxylation and side-chain cleavage nih.govresearchgate.net.

Using techniques such as radiometric high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), researchers have characterized several key metabolites nih.govresearchgate.net. There can be significant variability in metabolic profiles between individuals researchgate.net. While the structures of these metabolites have been identified, detailed research on their specific pharmacological activity is less prevalent in the literature.

Major Identified Metabolites of Dexamethasone

| Metabolite | Description |

|---|---|

| 6β-hydroxydexamethasone | A major product of 6-hydroxylation, mediated by CYP3A4 researchgate.net. |

| 6α-hydroxydexamethasone | An isomer formed through 6-hydroxylation researchgate.net. |

| 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A) | A product of dexamethasone side-chain cleavage researchgate.net. |

| 6-hydroxy-9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (6-hydroxy-9α-F-A) | Formed via 6-hydroxylation of the side-chain cleaved metabolite 9α-F-A researchgate.net. |

| 11-dehydro-side-chain cleaved DEX (11DH-9αF-A) | A tentatively identified product of reductive metabolism nih.gov. |

Hepatic clearance is the measure of drug removal from the blood by the liver, resulting from both metabolism and biliary excretion unil.ch. For dexamethasone, this process is largely determined by the intrinsic activity of hepatic enzymes like CYP3A4 unil.chderangedphysiology.com. The oral clearance of dexamethasone has been measured at 15.7 L/hr nih.gov.

Several factors can influence the hepatic clearance of dexamethasone. Liver disease or impaired liver function can significantly reduce its clearance nih.gov. Studies have shown that the metabolic clearance of dexamethasone can decrease by as much as 53% in patients with significant disturbances in liver function nih.gov. This leads to a prolonged plasma half-life of the drug nih.govencyclopedia.pub.

Excretion Pathways and Rates

Following metabolism, the resulting water-soluble metabolites of dexamethasone, along with a small amount of the unchanged drug, are eliminated from the body through renal and biliary pathways.

The kidneys contribute to the elimination of dexamethasone, but primarily through the excretion of its metabolites. The renal excretion of unchanged, parent dexamethasone is a minor pathway, accounting for less than 10% of the total body clearance nih.govnih.govencyclopedia.pub. Research in animal models has shown that dexamethasone can have direct effects on renal function, such as increasing the urinary excretion of potassium without significantly affecting sodium excretion, a finding that distinguishes its renal effects from those of mineralocorticoids like aldosterone nih.gov.

Biliary excretion is a significant pathway for the elimination of dexamethasone metabolites nih.govencyclopedia.pub. After being processed in the liver, these metabolites are transported into the bile and subsequently eliminated via the feces. Research in rats has shown that dexamethasone can up-regulate the expression of Multidrug resistance protein 2 (Mrp2), an important transporter protein involved in the biliary excretion of various compounds nih.gov. This suggests that dexamethasone may influence its own metabolite excretion and that of other organic anions that share this pathway nih.gov.

Pharmacodynamic Markers and Relationships

In the realm of dermatological research, understanding the relationship between a drug's interaction with its target and the subsequent physiological response is paramount. For topical corticosteroids like this compound, pharmacodynamic markers are crucial for quantifying its activity and potency. These markers provide a bridge between the molecular actions of the compound and its observable effects on the skin.

Correlation of Receptor Binding with Pharmacological Effect

The pharmacological effect of this compound, like other glucocorticoids, is initiated by its binding to specific cytoplasmic glucocorticoid receptors (GRs). This binding affinity is a key determinant of its intrinsic potency. The activated glucocorticoid-receptor complex translocates to the nucleus, where it modulates gene expression, leading to the anti-inflammatory, immunosuppressive, and anti-proliferative effects characteristic of this class of drugs.

A direct correlation generally exists between the binding affinity of a corticosteroid to the glucocorticoid receptor and its topical anti-inflammatory potency. Steroids with higher affinity for the receptor typically exhibit a greater pharmacological effect at lower concentrations. The esterification of the dexamethasone molecule to form this compound is a structural modification designed to enhance its lipophilicity and, consequently, its penetration into the skin to reach the GRs in the viable epidermis and dermis.

Research has established that the introduction of different ester groups at the C17 and C21 positions of the steroid nucleus significantly influences receptor binding affinity. For instance, the elongation of the ester chain can lead to an increase in both lipophilicity and binding affinity for the receptor nih.gov.

The relative receptor affinity (RRA) of various corticosteroids is often determined through competitive binding assays, with dexamethasone frequently used as a standard reference (RRA = 100). These studies demonstrate that modifications to the steroid structure can result in compounds with significantly higher affinity than the parent molecule. For example, mometasone furoate and fluticasone propionate exhibit RRAs of approximately 2200 and 1800, respectively, indicating a much stronger interaction with the glucocorticoid receptor compared to dexamethasone nih.gov. While specific RRA values for this compound are not as commonly cited in comparative tables, the principle remains that its potency is directly linked to its ability to bind effectively to the GR.

Table 1: Relative Receptor Affinity of Various Glucocorticoids Compared to Dexamethasone

| Compound | Relative Receptor Affinity (RRA) |

|---|---|

| Dexamethasone | 100 |

| Flunisolide | 180 |

| Triamcinolone Acetonide | 361 |

| Budesonide (B1683875) | 935 |

| Fluticasone Propionate | 1800 |

| Mometasone Furoate | 2200 |

Assessment of Blanching Effect as Pharmacodynamic Response

A well-established in vivo method for assessing the bio-potency of topical corticosteroids is the vasoconstrictor assay, also known as the skin blanching assay. This pharmacodynamic response is based on the ability of corticosteroids to cause vasoconstriction of the small blood vessels in the upper dermis, resulting in a visible whitening or "blanching" of the skin at the site of application. The intensity of this blanching effect is proportional to the potency of the corticosteroid and its penetration through the skin.

The vasoconstrictor assay is a valuable tool in research for comparing the potency of different corticosteroid formulations and for assessing the bioequivalence of generic and innovator products. The degree of blanching can be evaluated visually by trained observers using a graded scale (e.g., 0 for no blanching to 4 for intense blanching). More objective and quantitative measurements can be obtained using a chromameter, a device that measures changes in skin color.

A chromameter quantifies skin color using a three-dimensional color space, with the a-value (representing the green-to-red spectrum) being particularly sensitive to the changes in erythema associated with vasoconstriction. A decrease in the a-value indicates a reduction in redness, which corresponds to the degree of blanching.

The pharmacodynamic response over time can be quantified by calculating the Area Under the Effect Curve (AUEC). The AUEC integrates the intensity of the blanching effect (as measured by visual scores or chromameter readings) over a specific period, providing a comprehensive measure of the drug's activity.

Research studies utilize this methodology to compare the potency of different corticosteroids. For instance, a clinical study assessing the activity of a new cream containing betamethasone (B1666872) dipropionate at various concentrations used changes in the a* value (Δa*) and visual scores to quantify the vasoconstrictor response.

Table 2: Example of Vasoconstrictor Assay Data for Betamethasone Dipropionate 0.05% Cream

| Time Post-Application (hours) | Mean Change in a* value (Δa*) | Mean Total Visual Score (TVS) |

|---|---|---|

| 2 | -1.5 | 1.8 |

| 4 | -2.1 | 2.5 |

| 6 | -2.5 | 3.1 |

| 8 | -2.3 | 2.8 |

| 12 | -1.8 | 2.2 |

| 24 | -0.9 | 1.1 |

Data is representative from a clinical study on betamethasone dipropionate and serves as an example of the type of data generated in vasoconstrictor assays. clinicaltrialsregister.eu

This objective data allows for a dose-dependent relationship to be established and for the potency of different formulations to be ranked. The vasoconstrictor assay, therefore, serves as a critical pharmacodynamic tool in the research and development of topical corticosteroids like this compound.

Molecular Basis of Adverse Events and Safety Research

Mechanisms of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression